molecular formula C9H15NOS B13297995 2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13297995
M. Wt: 185.29 g/mol
InChI Key: WGKRUBNNJQHYAE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole with 2,2-dimethylpropan-1-ol under specific conditions. One common method is the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a dimethylpropan-1-ol moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C9H15NOS/c1-6-5-12-8(10-6)7(11)9(2,3)4/h5,7,11H,1-4H3

InChI Key

WGKRUBNNJQHYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C(C)(C)C)O

Origin of Product

United States

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